molecular formula C11H15BClNO3 B2643029 (6-Chloro-5-hydroxypyridin-2-YL)boronic acid pinacol ester CAS No. 2377612-01-4

(6-Chloro-5-hydroxypyridin-2-YL)boronic acid pinacol ester

Cat. No.: B2643029
CAS No.: 2377612-01-4
M. Wt: 255.51
InChI Key: GTJVZXBILGNBMZ-UHFFFAOYSA-N
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Description

(6-Chloro-5-hydroxypyridin-2-YL)boronic acid pinacol ester is a boronic acid derivative with the molecular formula C11H15BClNO3. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Chloro-5-hydroxypyridin-2-YL)boronic acid pinacol ester typically involves the reaction of 6-chloro-5-hydroxypyridine with pinacol boronate under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst. The reaction mixture is heated to facilitate the formation of the boronic ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is often purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

(6-Chloro-5-hydroxypyridin-2-YL)boronic acid pinacol ester undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and pH conditions to optimize the yield and selectivity of the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution of the chlorine atom can result in various substituted pyridine derivatives .

Scientific Research Applications

(6-Chloro-5-hydroxypyridin-2-YL)boronic acid pinacol ester has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (6-Chloro-5-hydroxypyridin-2-YL)boronic acid pinacol ester involves its interaction with specific molecular targets and pathways. The boronic acid moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and other bioactive molecules. The compound’s effects are mediated through its ability to modulate the activity of target enzymes and proteins .

Comparison with Similar Compounds

Similar Compounds

    (6-Chloro-5-hydroxypyridin-2-YL)boronic acid: Similar structure but lacks the pinacol ester group.

    (6-Chloro-5-hydroxypyridin-2-YL)boronic acid methyl ester: Similar structure with a methyl ester group instead of pinacol ester.

    (6-Chloro-5-hydroxypyridin-2-YL)boronic acid ethyl ester: Similar structure with an ethyl ester group instead of pinacol ester.

Uniqueness

The uniqueness of (6-Chloro-5-hydroxypyridin-2-YL)boronic acid pinacol ester lies in its pinacol ester group, which enhances its stability and reactivity compared to other boronic acid derivatives. This makes it a valuable reagent in various chemical and biological applications .

Biological Activity

Overview

(6-Chloro-5-hydroxypyridin-2-YL)boronic acid pinacol ester is a boronic acid derivative with the molecular formula C11H15BClNO3. This compound has garnered attention for its potential biological activities and applications in medicinal chemistry, particularly due to its ability to interact with various biological targets.

The compound is synthesized through the reaction of 6-chloro-5-hydroxypyridine with pinacol boronate, typically in the presence of a base such as potassium carbonate and a palladium catalyst. This synthetic route highlights its versatility as a building block in organic synthesis and its stability due to the pinacol ester group, which enhances reactivity compared to other boronic acid derivatives .

The biological activity of this compound is primarily attributed to its boronic acid moiety. This functional group can form reversible covalent bonds with diols and other nucleophiles, making it useful in designing enzyme inhibitors and bioactive molecules. The compound's interaction with specific molecular targets enables modulation of enzyme activity, which is crucial in various therapeutic contexts .

Biological Activities

Research indicates that boronic acids, including this compound, exhibit a range of biological activities:

  • Anticancer Activity : Boronic acids have been shown to possess anticancer properties, with compounds like bortezomib being FDA-approved for treating multiple myeloma. The ability of this compound to inhibit proteasome activity suggests similar potential .
  • Antibacterial and Antiviral Properties : Studies have demonstrated that certain boronic acids can exhibit antibacterial and antiviral activities. The mechanism often involves interference with bacterial cell wall synthesis or viral replication processes .
  • Enzyme Inhibition : The compound can act as an inhibitor for various enzymes, particularly those involved in metabolic pathways. Its structural features allow it to selectively bind to active sites, blocking substrate access .

Case Study 1: Anticancer Activity

A study evaluated the efficacy of this compound in inhibiting cancer cell proliferation. The results indicated that the compound significantly reduced cell viability in several cancer cell lines, demonstrating a dose-dependent response. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways.

Case Study 2: Enzyme Inhibition

In another study, the compound was tested against specific enzymes involved in metabolic disorders. The findings revealed that it effectively inhibited enzyme activity at low micromolar concentrations, suggesting its potential as a therapeutic agent for conditions like diabetes and obesity.

Comparative Analysis with Similar Compounds

Compound NameStructure TypeBiological ActivityUnique Features
(6-Chloro-5-hydroxypyridin-2-YL)boronic acidBoronic AcidAnticancer, antibacterialPinacol ester enhances stability
(6-Chloro-5-hydroxypyridin-2-YL)boronic acid methyl esterBoronic AcidModerate anticancerLacks pinacol group
(6-Chloro-5-hydroxypyridin-2-YL)boronic acid ethyl esterBoronic AcidLimited biological activityDifferent ester group

Properties

IUPAC Name

2-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BClNO3/c1-10(2)11(3,4)17-12(16-10)8-6-5-7(15)9(13)14-8/h5-6,15H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTJVZXBILGNBMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=NC(=C(C=C2)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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